molecular formula C20H22N4O2S B3687060 1-(4-Tert-butylphenyl)-3-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea

1-(4-Tert-butylphenyl)-3-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No.: B3687060
M. Wt: 382.5 g/mol
InChI Key: DFCFRGZBYGLWMB-UHFFFAOYSA-N
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Description

1-(4-Tert-butylphenyl)-3-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of both urea and thiadiazole moieties in its structure contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Tert-butylphenyl)-3-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea typically involves the reaction of 4-tert-butylphenyl isocyanate with 5-(3-methoxyphenyl)-1,3,4-thiadiazole-2-amine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified by column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Tert-butylphenyl)-3-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea or thiadiazole moieties are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways involved in disease progression.

    Agriculture: It has been investigated for its potential use as a pesticide or herbicide, targeting specific pests or weeds without harming crops.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylphenyl)-3-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with molecular targets such as enzymes or receptors. In medicinal applications, the compound may inhibit the activity of specific enzymes involved in inflammation or cancer cell proliferation. The thiadiazole moiety can interact with metal ions or other biomolecules, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Tert-butylphenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea: Similar structure with a different position of the methoxy group.

    1-(4-Tert-butylphenyl)-3-[5-(3-chlorophenyl)-1,3,4-thiadiazol-2-yl]urea: Similar structure with a chlorine atom instead of a methoxy group.

Uniqueness

1-(4-Tert-butylphenyl)-3-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea is unique due to the specific positioning of the tert-butyl and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of urea and thiadiazole moieties also contributes to its distinct properties compared to other similar compounds.

Properties

IUPAC Name

1-(4-tert-butylphenyl)-3-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-20(2,3)14-8-10-15(11-9-14)21-18(25)22-19-24-23-17(27-19)13-6-5-7-16(12-13)26-4/h5-12H,1-4H3,(H2,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCFRGZBYGLWMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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